4-(4-(Benzyloxy)-3-(sec-butyl)phenyl)thiazol-2-amine hydrobromide
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Overview
Description
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, an amine group, and a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenylmethoxyphenyl group and the butan-2-yl substituent. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine
- (3-butan-2-yl-4-phenylmethoxyphenyl)-(4-ethoxyphenyl)diazene
Uniqueness
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenylmethoxyphenyl moiety differentiate it from similar compounds, potentially leading to unique applications and activities.
Properties
Molecular Formula |
C20H23BrN2OS |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(3-butan-2-yl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C20H22N2OS.BrH/c1-3-14(2)17-11-16(18-13-24-20(21)22-18)9-10-19(17)23-12-15-7-5-4-6-8-15;/h4-11,13-14H,3,12H2,1-2H3,(H2,21,22);1H |
InChI Key |
GXYYGUFOXFGTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3.Br |
Origin of Product |
United States |
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